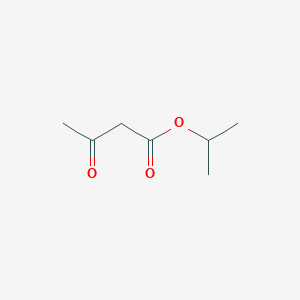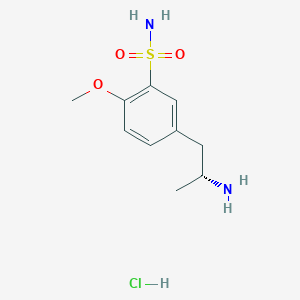
ロベニジン塩酸塩
概要
説明
Synthesis Analysis
The synthesis of Robenidine hydrochloride involves chemical reactions that lead to the formation of 1,3-Bis(4-chlorobenzylideneamino)guanidinium chloride. Although specific synthesis routes are not detailed in the papers reviewed, its chemical precursors and the process involve high-pressure liquid chromatography for its identification and analysis in various forms, indicating a complex synthesis pathway that ensures the purity and efficacy of the final product (Zagar, Ascione, & Chrekian, 1975).
Molecular Structure Analysis
Robenidine hydrochloride's molecular structure features two chlorophenyl groups attached to a guanidine core, which is pivotal for its biological activity. Structural analysis and activity relationship studies reveal that modifications to the chlorophenyl groups and the guanidine core can significantly impact its efficacy against pathogens like MRSA and VRE, indicating a tightly linked structure-activity relationship (Abraham et al., 2016).
Chemical Reactions and Properties
Robenidine hydrochloride undergoes various chemical reactions, particularly in its analytical assessment, such as derivatization with dansyl chloride for fluorescence detection. These reactions underline its chemical reactivity and the possibility of forming derivatives for analytical purposes (Cohen, Armstrong, & Campbell, 1995).
Physical Properties Analysis
The determination of Robenidine in various matrices, such as poultry feed and animal tissues, often involves methodologies that highlight its physical properties, such as solubility and absorption characteristics. Techniques like polarography and liquid chromatography coupled with mass spectrometry elucidate these properties by showcasing how Robenidine can be extracted, purified, and quantitated from complex biological matrices (Smith Je, Pasarela Nr, & Wyckoff Jc, 1977).
Chemical Properties Analysis
Robenidine's chemical properties, particularly its stability and reactivity under various conditions, are critical for its efficacy as a coccidiostat. The analytical procedures developed for its quantification in feeds and biological samples not only demonstrate its chemical stability but also the specificity of its action against microbial pathogens. The high precision and specificity of these analytical methods underscore Robenidine hydrochloride's robust chemical properties (Kot-Wasik & Wasik, 2005).
科学的研究の応用
養殖: チャネルキャットフィッシュへの使用
ロベニジン塩酸塩(ROBH)は、世界の養殖で用いられている合成抗コクシジウム薬です . 特にチャネルキャットフィッシュ(Ictalurus punctatus)の治療に使用されます。 ROBHの乱用や不適切な使用は、動物の死亡や食品動物における薬物残留を引き起こす可能性があります . 質量収支研究は、動物における薬物の処分プロセスに対する洞察を提供し、代謝物の組成と排泄経路に関する情報も提供します .
薬物動態: 質量収支研究
チャネルキャットフィッシュ(Ictalurus punctatus)の体内のROBHの質量収支研究が行われています . これらの研究は、チャネルキャットフィッシュにおけるROBHレベルと可能な代謝物を監視することを目的とし、水生動物におけるROBHの最大残留限度(MRL)の開発のための理論的根拠を提供します .
動物飼料: ウサギへの使用
欧州委員会の動物飼料で使用される添加物、製品、または物質に関するパネル(FEEDAP)は、繁殖用ウサギと肥育用ウサギの飼料添加物としてロベニジン塩酸塩(Cycostat® 66G)からなる飼料添加物に関する科学的意見を求められました .
家禽: 鶏肉と七面鳥への使用
FEEDAPは、肥育用鶏と肥育用七面鳥の飼料添加物としてRobenz® 66G(ロベニジン塩酸塩(HCl))を使用した際の安全性と有効性に関する科学的意見を求められました .
Safety and Hazards
Robenidine hydrochloride may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause respiratory tract, skin, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be used .
将来の方向性
Robenidine hydrochloride is important in the management of antibiotic resistance as farmers rotate the use of robenidine with other antibiotics to try to preserve the effectiveness of these products in fighting infections . An analog of the anticoccidial drug robenidine displays potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential . These findings demonstrate that this analog represents a new chemical lead for further medicinal chemistry and pharmaceutical development to enhance potency, solubility, and selectivity against serious bacterial pathogens .
作用機序
Target of Action
Robenidine hydrochloride is identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry that has a significant economic impact .
Mode of Action
Robenidine hydrochloride acts by slowing both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis in poultry .
Biochemical Pathways
It is understood that the drug interferes with the life cycle of coccidian parasites, disrupting their growth and reproduction .
Pharmacokinetics
One study showed that the metabolism of robenidine hydrochloride in rabbits occurred mainly in the form of prodrugs excreted in the feces, with a small amount of prodrugs excreted in the urine .
Result of Action
The primary result of robenidine hydrochloride’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine hydrochloride reduces the spread of the infection and mitigates its impact .
Action Environment
The efficacy and stability of robenidine hydrochloride can be influenced by various environmental factors. For instance, farmers often alternate the use of robenidine hydrochloride with other antimicrobial agents to maintain its effectiveness and slow the development of antimicrobial resistance .
生化学分析
Biochemical Properties
Robenidine hydrochloride interacts with coccidian parasites, slowing their growth and reproductive cycles
Cellular Effects
Robenidine hydrochloride has been shown to disrupt the cell membrane potential of certain bacteria, displaying potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus . It also has significant effects on coccidian parasites, slowing their growth and reproductive cycles .
Molecular Mechanism
It is known to disrupt the growth and reproductive cycles of coccidian parasites
Temporal Effects in Laboratory Settings
High-pressure liquid chromatography has been applied to analyze robenidine hydrochloride, distinguishing the intact drug from its degradation products
Dosage Effects in Animal Models
In a study conducted on Channel catfish (Ictalurus punctatus), robenidine hydrochloride was administered orally at a dose of 20 mg/kg . The study aimed to assess tissue distribution and elimination of the drug
Metabolic Pathways
It is known that the drug is used to control coccidiosis by slowing the growth and reproductive cycles of coccidian parasites
特性
IUPAC Name |
1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWIBTYLSRDGHP-HCURTGQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25875-50-7 | |
| Record name | Robenidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBENIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Robenidine hydrochloride exert its anticoccidial activity?
A1: While the exact mechanism of action remains unclear, research suggests that Robenidine hydrochloride targets the developmental stages of Eimeria species within the host's intestines. [, ] This interference with the parasite's life cycle ultimately reduces oocyst production, thus controlling the infection. []
Q2: Does Robenidine hydrochloride affect the gut microbiota of treated animals?
A2: While some studies highlight the compatibility of Robenidine hydrochloride with beneficial bacteria like Bacillus subtilis, [, , , ] further research is needed to fully understand its impact on the complex gut microbial community.
Q3: What is the molecular formula and weight of Robenidine hydrochloride?
A3: The molecular formula for Robenidine hydrochloride is C15H14Cl2N4 · HCl, and its molecular weight is 380.1 g/mol. []
Q4: How stable is Robenidine hydrochloride in various feed formulations?
A4: Research has explored the homogeneity and storage stability of Robenidine hydrochloride in different feed formulations, including those for turkeys and rabbits. [, ] This information is crucial to ensure consistent dosage and efficacy of the drug in commercial feed products.
Q5: How is Robenidine hydrochloride absorbed, metabolized, and excreted in animals?
A5: Studies in chickens, rats, and fish reveal that Robenidine hydrochloride is primarily metabolized into 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). [, , ] While excretion routes vary depending on the species, a significant portion is eliminated through feces and water. [, ]
Q6: What is the efficacy of Robenidine hydrochloride against different Eimeria species?
A6: Studies demonstrate the efficacy of Robenidine hydrochloride in controlling various Eimeria species in rabbits, including E. magna, E. media, E. flavescens, E. intestinalis, and E. stiedai. [, ] Additionally, it has shown efficacy against Eimeria challenges in chickens under field conditions. []
Q7: Are there any in vitro studies demonstrating Robenidine hydrochloride activity against other pathogens?
A7: Research has shown promising in vitro activity of Robenidine hydrochloride against Clostridium perfringens isolates from rabbits, suggesting potential benefits beyond coccidiosis control. []
Q8: Is there evidence of emerging resistance to Robenidine hydrochloride in Eimeria species?
A8: While Robenidine hydrochloride remains an effective coccidiostat, field isolates of Eimeria species have shown varying degrees of resistance to commonly used anticoccidial drugs. [] Continuous monitoring of drug efficacy and exploration of alternative control strategies are essential to manage potential resistance development.
Q9: Does Robenidine hydrochloride pose any risks to human consumers?
A9: Based on current research, Robenidine hydrochloride is considered safe for human consumption within the established maximum residue limits for poultry and rabbit meat. [, ]
Q10: What analytical techniques are used to quantify Robenidine hydrochloride in various matrices?
A10: Several analytical methods have been developed for quantifying Robenidine hydrochloride, including high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and tandem mass spectrometry (MS/MS). [, , , , ] These methods offer varying levels of sensitivity and selectivity for different sample types.
Q11: Have immunoassays been developed for rapid detection of Robenidine hydrochloride?
A11: Yes, enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strip assays have been developed for the rapid screening of Robenidine hydrochloride in shrimp and chicken samples. [] These methods provide quick and cost-effective alternatives to traditional chromatographic techniques.
Q12: What is the environmental fate of Robenidine hydrochloride?
A12: While Robenidine hydrochloride is not considered a major environmental risk, studies suggest a potential for bioaccumulation in some organisms. [] Further research is needed to fully understand its degradation pathways and long-term impact on the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



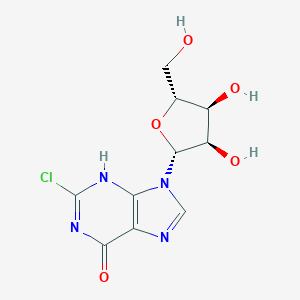
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
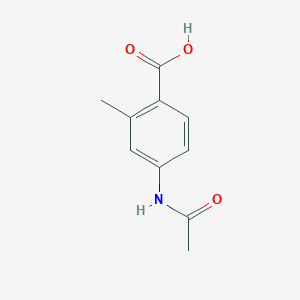
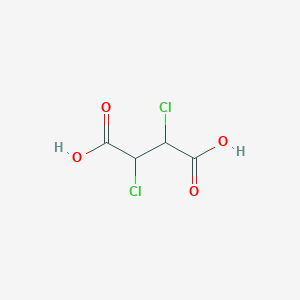

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)
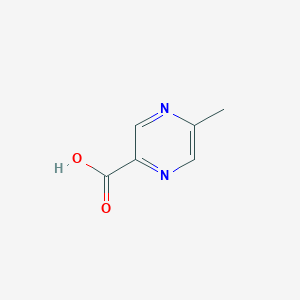
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
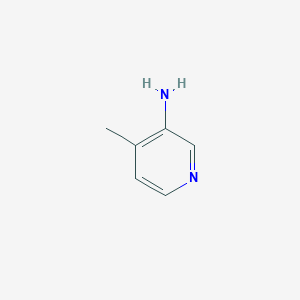
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)


